![molecular formula C9H10FNO5S B2669059 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene CAS No. 2411296-60-9](/img/structure/B2669059.png)

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

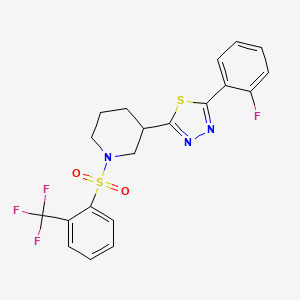

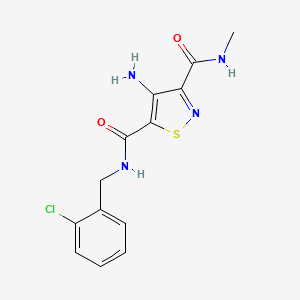

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene is a chemical compound that is likely to be used in organic synthesis. It is a part of the sulfonyl fluorides family, which has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

The synthesis of such compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been a subject of recent advances .Aplicaciones Científicas De Investigación

Synthesis of Optically Active Compounds

A study by E. Fritz-Langhals (1994) presents a simple synthesis method for optically active 1-fluoroalkyl benzenes with electron withdrawing substituents. This method involves converting optically active 1-hydroxyalkyl benzenes into methanesulfonates, which are then converted into optically active 1-fluoroalkyl benzenes using a fluorinating agent. This process highlights the utility of fluorine-containing compounds in synthesizing optically active molecules, which can be essential in pharmaceuticals and materials science (E. Fritz-Langhals, 1994).

Development of Fluorinated Membranes

In the field of energy, Dong-Hyeon Kim, I. Park, and Dong-Hoon Lee (2020) conducted research on fluorinated sulfonated poly (arylene ether)s bearing semi-crystalline structures for highly conducting and stable proton exchange membranes. Their work involves the synthesis of fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, showing potential in replacing commercial membranes due to their excellent chemical, mechanical, thermal, and electrochemical stability (Dong-Hyeon Kim, I. Park, & Dong-Hoon Lee, 2020).

Fluorination Reactions and Green Fluorophores

Teruo Beppu et al. (2015) explored the use of benzene derivatives, specifically 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, for green fluorophores. Their study emphasizes the compound's high fluorescence emission, photostability, and solvent- and pH-independent properties, making it suitable for imaging applications and displays. This demonstrates the role of fluorine-containing benzene derivatives in developing novel luminescent materials (Teruo Beppu et al., 2015).

Propiedades

IUPAC Name |

1-fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO5S/c1-11-9(12)6-15-7-3-2-4-8(5-7)16-17(10,13)14/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXIPKGGHBBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC(=CC=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668980.png)

![2-[[3-(3-methoxyphenyl)-4-oxidanylidene-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)ethanamide](/img/structure/B2668983.png)

![2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2668985.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2668987.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2668990.png)

![4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2668992.png)

![N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2668993.png)

![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2668994.png)